An In-depth Technical Guide to 2-Cyclopentylethanamine (CAS 5763-55-3)
An In-depth Technical Guide to 2-Cyclopentylethanamine (CAS 5763-55-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopentylethanamine, with the CAS number 5763-55-3, is a primary amine featuring a cyclopentyl moiety attached to an ethylamine backbone.[1][2] Its chemical structure makes it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 2-Cyclopentylethanamine, with a particular focus on its role as a precursor in the development of allosteric modulators for the Follicle-Stimulating Hormone (FSH) receptor.
Physicochemical Properties
2-Cyclopentylethanamine is a colorless liquid with a predicted pKa of approximately 10.72.[2] Its properties make it soluble in organic solvents. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2-Cyclopentylethanamine
| Property | Value | Source |
| CAS Number | 5763-55-3 | [1][2] |
| Molecular Formula | C₇H₁₅N | [1][2] |
| Molecular Weight | 113.20 g/mol | [1] |
| Boiling Point | 158-159 °C | [2] |
| Density | 0.871±0.06 g/cm³ (Predicted) | [2] |
| pKa | 10.72 ± 0.10 (Predicted) | [2] |
| XLogP3-AA | 1.8 | [1] |
| Appearance | Colorless liquid | [2] |
| InChI Key | UKPLRVAKKXWITN-UHFFFAOYSA-N | [1] |
| SMILES | C1CCC(C1)CCN | [1] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 2-Cyclopentylethanamine
| Spectrum Type | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to the cyclopentyl ring protons, the two methylene groups of the ethyl chain, and the amine protons. |
| ¹³C NMR | Resonances for the distinct carbon atoms of the cyclopentyl ring and the ethylamine side chain. |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (amine), C-H stretching (alkane), and N-H bending. |
| Mass Spectrum (m/z) | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns typical for primary amines. |
Synthesis
While a specific, detailed experimental protocol for the synthesis of 2-Cyclopentylethanamine is not widely published, a common synthetic route for primary amines is the reduction of a corresponding nitrile or amide. A plausible synthetic workflow is outlined below.
Caption: General Synthetic Workflow for 2-Cyclopentylethanamine.
Experimental Protocol: General Reduction of a Nitrile
The following is a generalized protocol for the reduction of a nitrile to a primary amine, which can be adapted for the synthesis of 2-Cyclopentylethanamine from cyclopentylacetonitrile.
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of the reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF) is prepared.
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Addition of Nitrile: The cyclopentylacetonitrile, dissolved in anhydrous THF, is added dropwise to the stirred suspension of the reducing agent at a controlled temperature, typically 0 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the complete reduction of the nitrile group.
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Quenching: The reaction is carefully quenched by the sequential and dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water. This procedure is crucial to safely decompose the excess reducing agent and precipitate the aluminum salts.
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Workup and Isolation: The resulting slurry is filtered, and the solid aluminum salts are washed with additional solvent. The combined organic filtrates are then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 2-Cyclopentylethanamine.
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Purification: The crude product can be further purified by distillation to obtain the final product with high purity.
Application in Drug Discovery: FSH Receptor Allosteric Modulators
2-Cyclopentylethanamine serves as a key intermediate in the synthesis of substituted benzamides that act as allosteric modulators of the Follicle-Stimulating Hormone (FSH) receptor.[2] These modulators can be either positive (PAMs) or negative (NAMs) and have potential applications in fertility treatments and other endocrine-related disorders.[3]
Synthesis of Benzamide Modulators
The synthesis of these modulators typically involves the coupling of 2-Cyclopentylethanamine with a substituted benzoic acid derivative.
Caption: Synthesis of Benzamide FSHR Modulators.
Mechanism of Action and Signaling Pathways
FSH, a gonadotropin, binds to its G protein-coupled receptor (FSHR) primarily on the surface of granulosa cells in the ovary and Sertoli cells in the testes.[4] The canonical signaling pathway involves the activation of the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5]
Benzamide-based allosteric modulators bind to a site on the FSHR distinct from the orthosteric site where FSH binds.[4] This allosteric binding can modulate the receptor's response to FSH, leading to either an enhanced (PAM) or inhibited (NAM) downstream signal. Some modulators have been shown to induce biased signaling, preferentially activating certain downstream pathways (e.g., Gs/cAMP) over others (e.g., β-arrestin recruitment).[4][6] This biased agonism or antagonism offers the potential for more targeted therapeutic interventions with fewer side effects.[4][7]
Caption: FSH Receptor Signaling Pathway and Allosteric Modulation.
Conclusion
2-Cyclopentylethanamine is a versatile chemical intermediate with significant potential in the field of drug discovery, particularly in the development of novel therapeutics targeting the FSH receptor. Its straightforward synthesis and the ability to be incorporated into more complex molecules like benzamide-based allosteric modulators make it a compound of interest for researchers in medicinal chemistry and pharmacology. Further exploration of its derivatives could lead to the discovery of new drugs with improved efficacy and safety profiles for the treatment of reproductive and endocrine disorders.
References
- 1. 2-Cyclopentylethanamine | C7H15N | CID 5305650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CYCLOPENTYL-ETHYLAMINE | 5763-55-3 [chemicalbook.com]
- 3. Discovery of substituted benzamides as follicle stimulating hormone receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Allosteric modulation of gonadotropin receptors [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
